2-Methyl-1-phenyl-2-propanol

Beschreibung

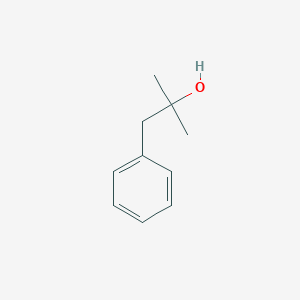

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-1-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRBSMFKVOJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047601 | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.977 | |

| Record name | alpha,alpha-Dimethylphenethyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

100-86-7 | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyldimethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BENZYL CARBINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N95NCI59MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 °C | |

| Record name | 2-Methyl-1-phenyl-2-propanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-2-propanol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methyl-1-phenyl-2-propanol, a valuable organic compound utilized in pharmaceuticals, fragrances, and as a solvent.[1] The primary focus is on the Grignard reaction, a robust and efficient method for forming carbon-carbon bonds, which is particularly well-suited for the industrial-scale production of this tertiary alcohol.[2]

Reaction Overview and Mechanism

The most established method for synthesizing this compound involves the nucleophilic addition of a benzylmagnesium halide Grignard reagent to acetone.[2] The reaction proceeds in two key stages: the formation of a magnesium alkoxide intermediate, followed by an acidic workup to yield the final tertiary alcohol product.

The overall reaction is as follows:

References

Physical and chemical properties of 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-2-propanol, also known as dimethylbenzylcarbinol, is an aromatic tertiary alcohol. Its structure, comprising a bulky tert-butyl group attached to a benzyl (B1604629) moiety, imparts unique physical and chemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow viscous liquid or a white crystalline solid at or near room temperature, possessing a warm, herbaceous, and floral aroma.[1] It is an alkylbenzene and a tertiary alcohol.[1][2]

Identifiers and Molecular Characteristics

| Property | Value | Reference(s) |

| IUPAC Name | 2-methyl-1-phenylpropan-2-ol | [1][2] |

| CAS Number | 100-86-7 | [3] |

| Molecular Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Canonical SMILES | CC(C)(CC1=CC=CC=C1)O | [1] |

| InChI Key | RIWRBSMFKVOJMN-UHFFFAOYSA-N | [1][2] |

Physical Properties

A summary of the key physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid or melt; White crystalline solid | [1][4] |

| Melting Point | 23-25 °C | [3][5] |

| Boiling Point | 215-216 °C at 760 mmHg; 94-96 °C at 10 mmHg | [3][4][6] |

| Density | 0.974 - 0.975 g/mL at 25 °C | [4][5][6] |

| Refractive Index (n20/D) | 1.514 - 1.517 | [4][5] |

| Solubility | Slightly soluble in water; Soluble in mineral oil, most fixed oils, and propylene (B89431) glycol. | [1][6][7] |

| Flash Point | 81 °C (177.8 °F) - closed cup | [5] |

| Vapor Pressure | 0.0888 mmHg at 25°C | [8] |

Experimental Protocols

Synthesis via Grignard Reaction

The most common and efficient method for the synthesis of this compound is the Grignard reaction between benzylmagnesium chloride and acetone.[6][9]

Reaction Scheme:

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR (in CDCl₃): Expected chemical shifts (δ) are approximately:

-

7.1-7.3 ppm (multiplet, 5H, aromatic protons)

-

2.8 ppm (singlet, 2H, benzylic CH₂)

-

1.6 ppm (singlet, 1H, hydroxyl OH)

-

1.2 ppm (singlet, 6H, two methyl groups)

-

-

¹³C NMR (in CDCl₃): Expected chemical shifts (δ) are approximately:

-

138 ppm (quaternary aromatic carbon)

-

130 ppm, 128 ppm, 126 ppm (aromatic CH carbons)

-

73 ppm (quaternary carbon bearing the hydroxyl group)

-

50 ppm (benzylic CH₂)

-

29 ppm (methyl carbons)

-

2.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. For a solid sample, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk.

-

Expected Absorptions:

-

Broad peak around 3400 cm⁻¹ (O-H stretch of the alcohol)

-

Peaks around 3100-3000 cm⁻¹ (aromatic C-H stretch)

-

Peaks around 3000-2850 cm⁻¹ (aliphatic C-H stretch)

-

Peaks around 1600 and 1450 cm⁻¹ (aromatic C=C stretch)

-

Strong peak around 1150 cm⁻¹ (C-O stretch of the tertiary alcohol)

-

2.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample in a volatile organic solvent like dichloromethane (B109758) or diethyl ether.

-

GC Conditions (example):

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

-

Inlet Temperature: 250°C

-

Oven Program: Start at 60°C, ramp to 280°C.

-

Carrier Gas: Helium

-

-

MS Conditions (example):

-

Ionization: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: 40-300 amu

-

-

Expected Fragmentation: The mass spectrum will show a molecular ion peak (M⁺) at m/z 150. Common fragments include the loss of a methyl group (m/z 135), loss of a water molecule (m/z 132), and the tropylium (B1234903) ion (m/z 91).

Caption: Workflow for the characterization of this compound.

Applications

This compound is a versatile organic compound with applications in several industries:

-

Fragrance and Perfumery: Due to its pleasant floral and herbaceous odor, it is used as a fragrance ingredient in perfumes, soaps, and other cosmetic products. [6][9]It is particularly valued for creating lilac, hyacinth, and mimosa notes. [6]Its stability in alkaline conditions makes it suitable for use in soap perfumes. [6]* Flavoring Agent: It has been reported to be found in cocoa and is considered safe for use as a flavoring agent in food at current intake levels. [1][6]* Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds. For instance, it can be used to prepare its corresponding esters, which are also valuable fragrance substances. [6][9]It has also been used in the preparation of 2-methyl-1-phenyl-2-propyl bromide. [6]* Pharmaceuticals: This compound is utilized in the development of active pharmaceutical ingredients (APIs), where its properties can contribute to the efficacy and stability of the final products. [4][10]

Safety and Handling

This compound is considered harmful if swallowed. [5]It may cause irritation. [11]In oral lethal-dose studies in rodents, it has been shown to cause somnolence, coma, and gastritis. [1][11]

-

Hazard Statements: H302 (Harmful if swallowed). [5]* Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. [5]Use a dust mask type N95 (US) if handling the solid form. [5]* Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. [12] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Regarding Bioanalysis Lasting a Few Minutes: Automated Cooling-SPME and Fast-GC for Urinary 2-Phenyl-2-Propanol Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound(100-86-7) 1H NMR spectrum [chemicalbook.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. This compound(100-86-7) 13C NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. How Do You Prepare A Kbr Pellet For Ir Spectroscopy? Master The Key Steps For A Clear Spectrum - Kintek Solution [kindle-tech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-1-phenyl-2-propanol (CAS No. 100-86-7), a tertiary alcohol with applications in fragrance and as a chemical intermediate. By examining its chemical structure, we can predict and interpret its spectral features, including chemical shifts, signal multiplicities, and carbon environments. This document presents predicted spectral data in a structured format, outlines standard experimental protocols for data acquisition, and uses visualizations to illustrate the structural relationships of the nuclei.

Disclaimer: The quantitative NMR data presented in this guide is predicted based on established principles of NMR spectroscopy, as experimental spectral data from a citable, open-access database was not available at the time of writing. These predictions are intended for educational and illustrative purposes.

Structural Analysis of this compound

This compound, also known as dimethyl benzyl (B1604629) carbinol, possesses a distinct molecular structure that gives rise to a predictable NMR spectrum. The molecule contains a phenyl group, a benzylic methylene (B1212753) group (CH₂), a quaternary carbon, two equivalent methyl groups (CH₃), and a hydroxyl group (OH).

The key to interpreting its NMR spectra lies in identifying the chemically non-equivalent proton and carbon environments.

-

Proton Environments (¹H NMR): There are five distinct proton environments:

-

Hₐ: The five aromatic protons on the phenyl ring. Due to potential rotational hindrance and substituent effects, these may appear as a complex multiplet, but are often approximated as a single signal in introductory analyses.

-

Hₑ: The two protons of the benzylic methylene (CH₂) group.

-

Hբ: The six protons of the two equivalent methyl (CH₃) groups.

-

Hₒ: The single proton of the hydroxyl (OH) group.

-

-

Carbon Environments (¹³C NMR): There are six distinct carbon environments:

-

C₁: The quaternary aromatic carbon attached to the CH₂ group.

-

C₂/C₆: The two equivalent ortho-aromatic carbons.

-

C₃/C₅: The two equivalent meta-aromatic carbons.

-

C₄: The single para-aromatic carbon.

-

C₇: The benzylic methylene carbon.

-

C₈: The tertiary carbinol carbon (quaternary).

-

C₉/C₁₀: The two equivalent methyl carbons.

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is characterized by four main signals, reflecting the unique proton environments. The chemical shifts are influenced by the electron-withdrawing phenyl group and the hydroxyl group.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 7.20 - 7.40 | Multiplet | 5H | Phenyl Protons (C₆H₅) |

| Hₑ | 2.85 | Singlet | 2H | Methylene Protons (CH₂) |

| Hₒ | 1.80 | Singlet (broad) | 1H | Hydroxyl Proton (OH) |

| Hբ | 1.25 | Singlet | 6H | Methyl Protons (2 x CH₃) |

Interpretation:

-

Hₐ (7.20 - 7.40 ppm): The protons on the phenyl ring are deshielded and appear in the characteristic aromatic region. Their signals overlap to form a complex multiplet.

-

Hₑ (2.85 ppm): The benzylic methylene protons are adjacent to a quaternary carbon, so there is no proton-proton splitting. Therefore, they appear as a sharp singlet. Their position is downfield due to the influence of the adjacent phenyl ring.

-

Hₒ (1.80 ppm): The hydroxyl proton signal is typically a broad singlet. Its chemical shift can vary significantly depending on concentration, solvent, and temperature due to hydrogen bonding. It does not typically couple with other protons.

-

Hբ (1.25 ppm): The six protons of the two methyl groups are chemically equivalent. They are attached to a quaternary carbon and thus show no splitting, resulting in a strong singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the unique carbon environments.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C₁ | 138.5 | Aromatic C (quaternary) |

| C₂/C₆ | 130.0 | Aromatic CH (ortho) |

| C₃/C₅ | 128.5 | Aromatic CH (meta) |

| C₄ | 126.5 | Aromatic CH (para) |

| C₈ | 73.0 | Quaternary C-OH |

| C₇ | 50.0 | Methylene C (CH₂) |

| C₉/C₁₀ | 29.5 | Methyl C (CH₃) |

Interpretation:

-

Aromatic Carbons (126.5 - 138.5 ppm): Four signals are expected in the aromatic region. The quaternary carbon (C₁) is typically weaker and appears at a different shift than the protonated carbons. The ortho, meta, and para carbons are distinct due to their positions relative to the substituent.

-

Quaternary C-OH (73.0 ppm): The carbon atom bonded to the hydroxyl group (C₈) is significantly deshielded by the electronegative oxygen atom, causing it to appear downfield.

-

Methylene Carbon (50.0 ppm): The benzylic carbon (C₇) is influenced by the phenyl ring and appears moderately downfield.

-

Methyl Carbons (29.5 ppm): The two equivalent methyl carbons (C₉/C₁₀) are the most shielded and appear furthest upfield.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR spectra for a small organic molecule like this compound follows a standardized procedure.

A. Sample Preparation:

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆ or DMSO-d₆.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.

-

Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), which is defined as 0.00 ppm and serves as the reference point for chemical shifts.

-

Transfer: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.

B. Instrument Parameters and Data Acquisition:

-

Instrumentation: Data is typically acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

-

Number of Scans: Usually 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Set to cover the full range of carbon signals (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A 2-second delay is common.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with labels corresponding to the predicted NMR signal assignments.

Caption: Molecular structure of this compound with NMR assignments.

Conclusion

The structural features of this compound give rise to a distinct and interpretable NMR signature. The ¹H NMR spectrum is expected to show four primary signals, including a multiplet for the aromatic protons and three singlets for the methylene, methyl, and hydroxyl protons. The ¹³C NMR spectrum is predicted to display six signals, clearly differentiating the aromatic, carbinol, methylene, and methyl carbons. The combination of these spectral data points allows for unambiguous confirmation of the molecule's structure. By following standardized experimental protocols, researchers can reliably obtain high-resolution spectra to verify the identity and purity of this compound in various scientific and industrial applications.

Mass Spectrometry Fragmentation of 2-Methyl-1-phenyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methyl-1-phenyl-2-propanol (C₁₀H₁₄O, MW: 150.22 g/mol ). A detailed examination of the fragmentation pathways is presented, supported by quantitative data from Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This document also includes a comprehensive experimental protocol for acquiring the mass spectrum and a visual representation of the primary fragmentation cascade.

Introduction

This compound, a tertiary benzylic alcohol, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in complex matrices. Electron ionization mass spectrometry is a powerful technique that provides a reproducible fragmentation pattern, often referred to as a "molecular fingerprint." This guide will dissect the characteristic fragmentation of this compound, offering a foundational understanding for researchers in the field.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance, of the most significant peaks are summarized in the table below. This data is compiled from publicly available GC-MS analyses under electron ionization.[1]

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 92 | [C₇H₈]⁺• | 99.99 |

| 59 | [C₃H₇O]⁺ | 79.82 |

| 91 | [C₇H₇]⁺ | 49.90 |

| 43 | [C₃H₇]⁺ | 26.43 |

| 31 | [CH₃O]⁺ | 14.73 |

Fragmentation Pattern and Mechanisms

The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and radical species. The presence of a tertiary alcohol group and a phenyl ring dictates the primary cleavage pathways. Due to the high stability of the potential fragments, the molecular ion peak (m/z 150) is often of very low abundance or not observed at all in the mass spectra of tertiary alcohols.

The fragmentation process is initiated by the removal of an electron from the molecule, typically from a lone pair on the oxygen atom, to form a molecular ion [M]⁺•.

Formation of the Base Peak (m/z 92)

The most abundant ion in the spectrum, the base peak, is observed at m/z 92. This fragment is proposed to be a toluene (B28343) radical cation ([C₇H₈]⁺•). Its formation is rationalized through a rearrangement process involving the cleavage of the C-C bond beta to the phenyl ring, followed by a hydrogen transfer. This type of rearrangement is common in molecules containing a benzyl (B1604629) group and leads to the formation of a very stable aromatic cation.

Alpha-Cleavage: Formation of m/z 59

Alpha-cleavage, the breaking of a bond adjacent to the carbon bearing the hydroxyl group, is a characteristic fragmentation pathway for alcohols. In the case of this compound, the cleavage of the benzyl-carbon bond results in the formation of a stable, resonance-stabilized oxonium ion with an m/z of 59, corresponding to the [C(CH₃)₂OH]⁺ fragment. The alternative alpha-cleavage, loss of a methyl group, is less favored than the loss of the larger benzyl group.

Formation of the Tropylium (B1234903) Ion (m/z 91)

The peak at m/z 91 is a hallmark of compounds containing a benzyl moiety and is attributed to the highly stable tropylium ion ([C₇H₇]⁺). This ion is formed by the cleavage of the C-C bond between the benzylic carbon and the tertiary carbon, followed by rearrangement of the resulting benzyl cation.

Other Significant Fragments

-

m/z 43: This peak corresponds to the isopropyl cation ([C₃H₇]⁺), which can be formed through various secondary fragmentation pathways.

-

m/z 31: The ion at m/z 31 is characteristic of primary alcohols and can be formed here through rearrangement pathways.

The logical relationship of the key fragmentation steps is visualized in the following diagram:

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is adapted from established methods for similar aromatic alcohols.

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Standard Dilution: Serially dilute the stock solution to prepare working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Sample Extraction (if in a matrix): For samples in a complex matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of aromatic alcohols.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split (e.g., 20:1) depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Scan Range: 40 - 350 amu

4.3. Data Acquisition and Analysis

Acquire the data in full scan mode. The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound can be processed using the instrument's software. Identification can be confirmed by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct cleavage pathways that are dictated by its tertiary benzylic alcohol structure. The formation of a stable toluene radical cation via rearrangement leads to the base peak at m/z 92, while alpha-cleavage and the formation of the tropylium ion also produce significant fragments. The quantitative data and fragmentation mechanisms detailed in this guide provide a robust framework for the identification and structural confirmation of this compound in various scientific applications. The provided experimental protocol offers a reliable starting point for researchers aiming to analyze this and similar aromatic alcohols.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-phenyl-2-propanol, a tertiary alcohol of interest in various chemical and pharmaceutical contexts. This document details the expected vibrational modes, presents a summary of spectral data, outlines a standard experimental protocol for spectral acquisition, and illustrates key processes through logical diagrams.

Introduction to Infrared Spectroscopy and this compound

Infrared (IR) spectroscopy is a powerful analytical technique that utilizes the interaction of infrared radiation with matter to elucidate molecular structure.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[1] This absorption pattern is unique to the molecule's functional groups and overall structure, providing a molecular "fingerprint."[2]

This compound (also known as dimethylbenzylcarbinol) is a tertiary alcohol with the chemical formula C₁₀H₁₄O.[3] Its structure, featuring a phenyl group, a tertiary alcohol moiety, and methyl groups, gives rise to a characteristic IR spectrum that is invaluable for its identification and characterization.

Predicted Infrared Spectrum of this compound

The infrared spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The functional group region is characterized by absorptions corresponding to specific bond vibrations, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.[2]

Functional Group Region (4000-1500 cm⁻¹)

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness of this peak is a result of intermolecular hydrogen bonding.[2][4]

-

C-H Stretch (Aromatic): Absorption bands corresponding to the C-H stretching vibrations of the phenyl ring are typically observed between 3100 and 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp absorption peaks for the C-H stretching vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups are expected in the range of 3000-2850 cm⁻¹.

-

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the phenyl ring give rise to one or more medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

Fingerprint Region (1500-400 cm⁻¹)

This region contains a wealth of structural information, including:

-

C-O Stretch: The stretching vibration of the tertiary C-O bond is a key feature and is typically observed in the range of 1210-1100 cm⁻¹.[4]

-

C-H Bending: Bending vibrations of the aliphatic C-H bonds (methyl and methylene groups) will appear in this region.

-

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions that are indicative of the substitution pattern on the benzene (B151609) ring. For a monosubstituted ring, strong bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ ranges.

Quantitative Spectral Data

The following table summarizes the expected key infrared absorption bands for this compound based on typical functional group frequencies and available spectral data.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3400 | Strong, Broad | O-H Stretch (Hydrogen-bonded) |

| 3100-3000 | Medium to Weak | C-H Stretch (Aromatic) |

| 2975-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1600, ~1495, ~1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| ~1375 | Medium | C-H Bend (Methyl) |

| ~1200 | Strong | C-O Stretch (Tertiary Alcohol) |

| 770-730, 710-690 | Strong | C-H Out-of-plane Bend (Aromatic) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique in FTIR spectroscopy that is well-suited for the analysis of liquid samples like this compound.[5]

Instrumentation

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

Procedure

-

Background Spectrum:

-

Ensure the ATR crystal surface is clean. A solvent such as isopropanol (B130326) can be used for cleaning, followed by complete drying.

-

Record a background spectrum of the empty ATR crystal. This will account for any atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Place a small drop of this compound onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the infrared spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal surface with a suitable solvent to remove all traces of the sample.

-

Visualizations

Experimental Workflow for ATR-FTIR Spectroscopy

The following diagram illustrates the general workflow for obtaining an infrared spectrum using the ATR-FTIR technique.

Caption: Workflow for ATR-FTIR analysis of a liquid sample.

Logical Pathway for IR Spectrum Interpretation

This diagram outlines the logical steps involved in the interpretation of the infrared spectrum of an organic molecule like this compound.

Caption: Logical steps for the interpretation of an IR spectrum.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C10H14O | CID 7531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

An In-depth Technical Guide to C10H14O Alcohols: Isomers, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prominent alcohol isomers with the chemical formula C10H14O. The focus is on their nomenclature, physicochemical properties, and relevant biological and industrial pathways. This document is intended to serve as a valuable resource for professionals in research, and drug development.

IUPAC Nomenclature and Synonyms of Key C10H14O Alcohol Isomers

The chemical formula C10H14O encompasses a variety of structural isomers with an alcohol functional group. Among the most significant are the phenolic monoterpenoids thymol (B1683141) and carvacrol (B1668589), the industrial chemical 4-tert-butylphenol (B1678320), and the aromatic alcohol 4-isopropylbenzyl alcohol. A clear understanding of their nomenclature is crucial for accurate scientific communication.

| IUPAC Name | Synonyms | CAS Number |

| 5-Methyl-2-(1-methylethyl)phenol | Thymol, 2-Isopropyl-5-methylphenol, IPMP, Thyme camphor | 89-83-8 |

| 2-Methyl-5-(1-methylethyl)phenol | Carvacrol, Isothymol, Cymophenol, 2-Hydroxy-p-cymene | 499-75-2 |

| 4-(1,1-Dimethylethyl)phenol | 4-tert-Butylphenol, p-tert-Butylphenol, PTBP, Butylphen | 98-54-4 |

| (4-(1-Methylethyl)phenyl)methanol | 4-Isopropylbenzyl alcohol, Cuminyl alcohol, p-Cymen-7-ol | 536-60-7 |

Physicochemical Properties

A comparative summary of the key physicochemical properties of these C10H14O alcohol isomers is presented below. These properties are fundamental to their application in various scientific and industrial contexts.

| Property | Thymol | Carvacrol | 4-tert-Butylphenol | 4-Isopropylbenzyl Alcohol |

| Molecular Weight ( g/mol ) | 150.22 | 150.22 | 150.22 | 150.22 |

| Appearance | White crystalline solid | Colorless to pale yellow liquid | White solid flakes | Colorless liquid |

| Melting Point (°C) | 49-51[1][2] | 1[3] | 99.5[4] | 28-30[5] |

| Boiling Point (°C) | 232[1] | 236-238[3][6] | 239.8[4] | 245[5] |

| Density (g/cm³) | 0.96 (at 20°C)[1] | 0.976 (at 20°C)[6] | 0.908 (at 20°C)[4] | 0.984 (at 20°C)[5] |

| Solubility in Water | Slightly soluble (0.9 g/L at 20°C)[1] | Insoluble[6] | Slightly soluble (0.6 g/L at 20°C)[4] | Slightly soluble |

| Solubility in Organic Solvents | Highly soluble in alcohols and other organic solvents[7] | Very soluble in ethanol (B145695), ether, and acetone[6] | Soluble in alcohol and ether | Miscible with organic solvents like ethanol and methanol[5] |

Experimental Protocols

Synthesis of Thymol Derivatives

A general procedure for the synthesis of thymol derivatives involves the functionalization of the hydroxyl group of thymol. For instance, to synthesize thymol aldehyde, thymol can be reacted with dichloromethyl methyl ether in dichloromethane (B109758) at 0°C, followed by the addition of a Lewis acid like tin(IV) chloride. The reaction is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent such as ethyl acetate.[8][9]

Extraction of Carvacrol from Oregano

Carvacrol can be extracted from the essential oil of oregano. The essential oil is first dissolved in a nonpolar solvent like pentane (B18724). The phenolic compounds, including carvacrol, are then selectively extracted from the pentane solution using an aqueous solution of sodium hydroxide (B78521) (e.g., 20%). This process converts the phenols into their water-soluble phenolate (B1203915) salts. The aqueous layer is then separated and acidified to regenerate the phenolic compounds, which can then be isolated.

Analysis of 4-tert-Butylphenol by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 4-tert-butylphenol in environmental samples can be performed using GC-MS. For solid samples like soil or sediment, a representative sample is air-dried and sieved. The analyte is then extracted using a suitable solvent, such as dichloromethane, via methods like sonication or Soxhlet extraction. The extract is then concentrated, and the 4-tert-butylphenol is often derivatized to increase its volatility for GC analysis. A common derivatization technique is silylation, which converts the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. The derivatized sample is then injected into the GC-MS for separation, identification, and quantification.

Signaling Pathways and Experimental Workflows

Biosynthesis of Thymol and Carvacrol

The biosynthesis of thymol and carvacrol in plants of the Lamiaceae family, such as thyme and oregano, begins with the cyclization of geranyl diphosphate (B83284) to γ-terpinene.[10][11][12] This is followed by a series of oxidation reactions catalyzed by cytochrome P450 monooxygenases to form unstable cyclohexadienol intermediates.[10][11] These intermediates are then dehydrogenated by a short-chain dehydrogenase/reductase to yield the corresponding ketones. Finally, keto-enol tautomerism leads to the formation of the aromatic compounds thymol and carvacrol.[10][11]

Industrial Production of 4-tert-Butylphenol

The industrial production of 4-tert-butylphenol is typically achieved through the acid-catalyzed alkylation of phenol (B47542) with isobutene.[4] Phenol and isobutylene (B52900) are reacted in the presence of an alkylation catalyst, such as sulfonic acids. The reaction is carried out under controlled temperature and pressure to favor the formation of the desired para-substituted product. Following the reaction, the product mixture is purified to isolate 4-tert-butylphenol.

References

- 1. webqc.org [webqc.org]

- 2. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]

- 3. Carvacrol | C10H14O | CID 10364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 5. samiraschem.com [samiraschem.com]

- 6. mdpi.com [mdpi.com]

- 7. Thymol - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria [frontiersin.org]

- 9. Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 12. pnas.org [pnas.org]

In-depth Technical Guide on the Structural Characteristics of 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 2-Methyl-1-phenyl-2-propanol. A comprehensive search of scientific databases and literature has revealed a notable absence of publicly available, experimentally determined crystallographic data for this compound. This includes key parameters such as unit cell dimensions, space group, and atomic coordinates.

In light of this, the following guide provides a detailed overview of the compound's known chemical and physical properties, a standardized experimental protocol for determining its crystal structure via single-crystal X-ray diffraction, and relevant structural visualizations. While direct experimental data is not available, this document serves as a foundational resource for researchers seeking to undertake the crystallographic analysis of this compound.

Introduction to this compound

This compound, also known as dimethylbenzylcarbinol, is a tertiary alcohol.[1] Its molecular structure consists of a phenyl group attached to a propanol (B110389) backbone, with two methyl groups at the 2-position. This compound and its derivatives are of interest in various chemical and pharmaceutical research areas. The determination of its solid-state structure through X-ray crystallography would provide invaluable insights into its intermolecular interactions and packing in the crystalline lattice, which are crucial for understanding its physical properties and potential applications.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for designing crystallization experiments and for the overall characterization of the compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Solid |

| Melting Point | 23-25 °C (lit.) |

| Boiling Point | 94-96 °C at 10 mmHg (lit.) |

| Density | 0.974 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.514 (lit.) |

| CAS Number | 100-86-7 |

Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standardized methodology for the determination of the crystal structure of this compound using single-crystal X-ray diffraction.

Synthesis and Purification

A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. A detailed protocol for a related compound, 2-phenyl-2-propanol, involves the reaction of phenylmagnesium bromide with acetone.[2] A similar approach could be adapted for the synthesis of this compound.

Reaction Scheme (Illustrative):

Following synthesis, the crude product must be purified to obtain high-quality crystals. Common purification techniques include:

-

Column Chromatography: Effective for removing byproducts and unreacted starting materials.

-

Recrystallization: A crucial step for obtaining single crystals suitable for X-ray diffraction. A suitable solvent system must be determined empirically.

Crystallization

The growth of high-quality single crystals is paramount for successful structure determination. Several techniques can be employed:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.

Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector. A full sphere of diffraction data is collected by rotating the crystal.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.

Caption: General workflow for single-crystal X-ray diffraction.

Molecular Structure of this compound

The following diagram shows the 2D chemical structure of this compound.

Caption: 2D structure of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides the necessary foundational information for researchers to pursue this endeavor. The outlined experimental protocol for synthesis, crystallization, and single-crystal X-ray diffraction offers a clear pathway for obtaining high-quality crystallographic data. The elucidation of the crystal structure will be a valuable contribution to the understanding of this compound's solid-state behavior and will aid in its potential applications in various fields of chemical and pharmaceutical science.

References

A Comprehensive Technical Guide to the Solubility of 2-Methyl-1-phenyl-2-propanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-Methyl-1-phenyl-2-propanol in various common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on collating available qualitative information and presenting a comprehensive experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for laboratory researchers, process chemists, and formulation scientists.

Introduction to this compound and its Solubility

This compound, also known as α,α-dimethylphenethyl alcohol, is a tertiary alcohol with the chemical formula C₁₀H₁₄O. Its molecular structure, featuring a phenyl group and a tertiary alcohol functional group, dictates its solubility characteristics. The hydroxyl (-OH) group is polar and capable of forming hydrogen bonds, while the phenyl ring and the two methyl groups contribute to its nonpolar, lipophilic nature. This amphiphilic character suggests a broad solubility profile in a range of organic solvents.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including:

-

Synthetic Chemistry: The choice of an appropriate solvent is critical for reaction kinetics, yield, and purification processes.

-

Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and is a critical factor in formulation design.

-

Analytical Chemistry: The selection of a suitable solvent is essential for chromatographic separation and spectroscopic analysis.

Solubility Profile of this compound

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Water | Water | Slightly soluble | [1][2][3] |

| Alcohols | Ethanol | Soluble | [4] |

| Halogenated Solvents | Chloroform | Sparingly soluble | [1] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Sparingly soluble (with heating) | [1] |

| Oils | Mineral Oil, Fixed Oils | Soluble | [4] |

| Glycols | Propylene Glycol | Soluble | [4] |

It is generally stated that this compound exhibits "excellent solubility in organic solvents"[5]. Based on the principle of "like dissolves like," it is anticipated to be readily soluble in other common organic solvents such as other alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene, benzene) due to its significant nonpolar character. However, experimental verification is necessary to establish quantitative values.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solute (this compound) is added to a known volume of the solvent of interest in a sealed container. The mixture is then agitated at a constant temperature for a sufficient duration to ensure that equilibrium is reached between the dissolved and undissolved solute. Once at equilibrium, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined using a suitable analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Detailed Experimental Workflow

The following protocol outlines the steps for determining the solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of the Sample: Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase remains at equilibrium.

-

Addition of Solvent: Accurately pipette a known volume of the organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Calculation of Solubility: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Formation of 2-Methyl-1-phenyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2-methyl-1-phenyl-2-propanol, a versatile organic compound with applications in pharmaceuticals, fragrances, and as a solvent.[1] The primary focus of this document is the widely utilized Grignard reaction, offering a detailed exploration of its mechanism, a step-by-step experimental protocol, and a summary of key quantitative data.

Reaction Mechanism: Grignard Synthesis

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent, in this case, phenylmagnesium bromide, to a carbonyl compound, acetone (B3395972).[2][3][4] The reaction proceeds in two principal stages: nucleophilic addition and subsequent acidic workup for protonation.

Step 1: Nucleophilic Addition

The Grignard reagent, phenylmagnesium bromide (PhMgBr), is a strong nucleophile and a strong base.[5] The carbon atom of the phenyl group carries a partial negative charge and attacks the electrophilic carbonyl carbon of acetone.[2][6] This nucleophilic attack results in the breaking of the pi (π) bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate.[3][7]

Step 2: Protonation (Acidic Workup)

The magnesium alkoxide intermediate is then subjected to an acidic workup, typically using a dilute acid such as hydrochloric acid or sulfuric acid.[2][8] This step protonates the alkoxide, yielding the final product, this compound, and magnesium salts which are subsequently removed.[2][8]

Experimental Protocol: Grignard Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the Grignard reaction. It is imperative that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[8][9]

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

Acetone

-

Dilute hydrochloric acid or sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube.

-

Place magnesium turnings in the flask.

-

Add a small crystal of iodine to initiate the reaction.[8]

-

Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the brown color of iodine disappears and the solution becomes cloudy and starts to bubble.[8]

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8]

-

After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[8]

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of anhydrous acetone in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetone solution dropwise to the cold, stirring Grignard reagent. A white precipitate will form.[8]

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 30 minutes.[8]

-

-

Work-up and Purification:

-

Slowly pour the reaction mixture onto crushed ice.

-

Add a dilute acid (e.g., hydrochloric acid or sulfuric acid) to dissolve the magnesium salts.[8]

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer twice more with diethyl ether.[8]

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution (brine).[8]

-

Dry the ether solution over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[8]

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.[8]

-

The crude product can be further purified by recrystallization or distillation.

-

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | White crystalline solid; colorless to pale yellow liquid at room temperature | [1] |

| Boiling Point | 215 - 216 °C | [1] |

| Density | 0.975 g/mL | [1] |

| Refractive Index (n20/D) | 1.514 - 1.517 | [1] |

| Purity (GC) | 97 - 100% | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and confirmation of the synthesized this compound.

| Technique | Key Peaks/Shifts |

| ¹H NMR | Signals corresponding to the methyl protons, the benzylic protons, the hydroxyl proton, and the aromatic protons. |

| ¹³C NMR | Peaks corresponding to the methyl carbons, the quaternary carbon bearing the hydroxyl group, the benzylic carbon, and the aromatic carbons. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. |

Visualizations

Reaction Mechanism of Grignard Synthesis

Caption: The reaction mechanism for the Grignard synthesis of this compound.

Experimental Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. homework.study.com [homework.study.com]

- 3. The product formed when acetone is treated with phenyl magnesium bromide .. [askfilo.com]

- 4. benchchem.com [benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. youtube.com [youtube.com]

- 7. homework.study.com [homework.study.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Reactivity of Dimethylbenzylcarbinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylbenzylcarbinol, also known as 2-methyl-1-phenyl-2-propanol, is a tertiary benzylic alcohol with significant applications in the fragrance and flavor industries, and as a versatile chemical intermediate.[1] Its stability and reactivity are critical parameters influencing its synthesis, storage, and application. This technical guide provides a comprehensive overview of the chemical and physical properties, stability under various conditions, and characteristic reactivity of dimethylbenzylcarbinol. Detailed experimental protocols for its synthesis and key reactions are presented, alongside spectroscopic data for its characterization. This document aims to serve as a valuable resource for researchers and professionals working with this compound.

Chemical and Physical Properties

Dimethylbenzylcarbinol is a colorless liquid or low-melting white crystalline solid with a characteristic floral, rosy odor.[1] Its key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 100-86-7 | [1] |

| Appearance | Colorless liquid or white crystals | [1] |

| Melting Point | 24 °C (75.2 °F) | [1] |

| Boiling Point | 95 °C at 10 mmHg (203 °F) | [1] |

| Flash Point | 82 °C (179.6 °F) | [1] |

| Density | 0.976 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.514 - 1.517 at 20 °C | [1] |

| Vapor Pressure | 0.045 mmHg at 20 °C | [1] |

| Solubility | Soluble in ethanol, ether, and most organic solvents; slightly soluble in water. |

Stability

Dimethylbenzylcarbinol is generally considered a stable compound under standard storage conditions. However, as a tertiary benzylic alcohol, it is susceptible to degradation under certain conditions, primarily through dehydration and oxidation.

Thermal Stability

Conditions to Avoid:

Photochemical Stability

Benzylic alcohols can be susceptible to photochemical degradation. Studies on benzyl (B1604629) alcohol have shown that it can undergo photo-oxidation in the presence of light and a sensitizer.[6] The benzylic C-H bond is prone to radical abstraction, initiating degradation pathways. While specific photostability studies on dimethylbenzylcarbinol are limited, it is advisable to store the compound protected from light to prevent potential degradation.

Storage Recommendations:

-

Store in a cool, dry, well-ventilated area.

-

Keep in tightly sealed containers.

-

Protect from light and heat.

Chemical Stability

Dimethylbenzylcarbinol is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and decomposition.

Reactivity

As a tertiary benzylic alcohol, dimethylbenzylcarbinol exhibits reactivity characteristic of this functional group. The primary reactions involve the hydroxyl group and the adjacent benzylic position.

Dehydration

Acid-catalyzed dehydration is a characteristic reaction of tertiary alcohols, leading to the formation of alkenes. In the case of dimethylbenzylcarbinol, dehydration is expected to yield 2-methyl-1-phenyl-1-propene as the major product, following Zaitsev's rule. The reaction proceeds via a stable tertiary benzylic carbocation intermediate.[7]

Figure 1: Acid-Catalyzed Dehydration of Dimethylbenzylcarbinol.

Oxidation

Oxidation of dimethylbenzylcarbinol, a tertiary alcohol, is not straightforward as it lacks a hydrogen atom on the carbinol carbon. Therefore, it is resistant to oxidation under mild conditions that would typically oxidize primary and secondary alcohols. However, under forcing conditions with strong oxidizing agents, cleavage of carbon-carbon bonds can occur.

Esterification

Dimethylbenzylcarbinol can undergo esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst.[8] The reaction is generally slower for tertiary alcohols compared to primary and secondary alcohols due to steric hindrance. The resulting esters, such as dimethylbenzylcarbinyl acetate, are also used as fragrance compounds.

Figure 2: Esterification of Dimethylbenzylcarbinol.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and key reactions of dimethylbenzylcarbinol. These protocols are based on established procedures for tertiary benzylic alcohols and may require optimization for specific laboratory conditions.

Synthesis of Dimethylbenzylcarbinol via Grignard Reaction

This protocol describes the synthesis of dimethylbenzylcarbinol from benzyl chloride and acetone (B3395972).[9][10]

Figure 3: Workflow for Grignard Synthesis of Dimethylbenzylcarbinol.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Benzyl chloride

-

Anhydrous diethyl ether

-

Acetone (dry)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of benzyl chloride in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts (disappearance of iodine color and gentle boiling), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Acetone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of dry acetone in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation.[3][11]

Esterification of Dimethylbenzylcarbinol with Acetic Anhydride

This protocol is a general procedure for the esterification of a tertiary alcohol.[8][12]

Materials:

-

Dimethylbenzylcarbinol

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve dimethylbenzylcarbinol in an excess of acetic anhydride.

-

Carefully add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

-

Allow the mixture to stir at room temperature for several hours or gently heat to 50-60 °C to increase the reaction rate. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and slowly add it to a saturated sodium bicarbonate solution to neutralize the excess acid and anhydride.

-

Extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-